molecular formula C21H26N2O2 B13538956 2-Biphenyl-4-YL-piperazine-1-carboxylic acid tert-butyl ester

2-Biphenyl-4-YL-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B13538956
M. Wt: 338.4 g/mol
InChI Key: UJIBKECDRCBJDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 2-(4-phenylphenyl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry due to their unique structural properties. This compound, in particular, is characterized by the presence of a tert-butyl group, a biphenyl moiety, and a piperazine ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-phenylphenyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl chloroformate. The resulting intermediate is then reacted with 4-bromobiphenyl under palladium-catalyzed cross-coupling conditions, such as the Suzuki-Miyaura reaction, to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 2-(4-phenylphenyl)piperazine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl 2-(4-phenylphenyl)piperazine-1-carboxylate is used as an intermediate for the preparation of more complex molecules.

Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets. It serves as a model compound for understanding the pharmacokinetics and pharmacodynamics of piperazine-based drugs.

Medicine: tert-Butyl 2-(4-phenylphenyl)piperazine-1-carboxylate has potential applications in medicinal chemistry as a precursor for the synthesis of drugs with anti-inflammatory, anti-cancer, and anti-microbial properties. Its structural features allow for the design of molecules that can interact with specific biological targets.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in polymer synthesis and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-phenylphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring can form hydrogen bonds and hydrophobic interactions with these targets, leading to modulation of their activity. The biphenyl moiety enhances the compound’s ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

  • tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate
  • 1-Boc-piperazine

Comparison: While all these compounds share the piperazine core, tert-butyl 2-(4-phenylphenyl)piperazine-1-carboxylate is unique due to the presence of the biphenyl moiety. This structural feature imparts distinct physicochemical properties, such as increased lipophilicity and enhanced binding affinity to certain biological targets. The tert-butyl group also contributes to the compound’s stability and resistance to metabolic degradation .

Properties

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

tert-butyl 2-(4-phenylphenyl)piperazine-1-carboxylate

InChI

InChI=1S/C21H26N2O2/c1-21(2,3)25-20(24)23-14-13-22-15-19(23)18-11-9-17(10-12-18)16-7-5-4-6-8-16/h4-12,19,22H,13-15H2,1-3H3

InChI Key

UJIBKECDRCBJDV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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